molecular formula C2H4FeO5 B6354819 Iron(II) oxalate hydrate CAS No. 53452-36-1

Iron(II) oxalate hydrate

Cat. No.: B6354819
CAS No.: 53452-36-1
M. Wt: 163.90 g/mol
InChI Key: VJGJZVCKMKGZKS-UHFFFAOYSA-N
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Description

Iron(II) oxalate hydrate, most commonly encountered as the dihydrate (FeC₂O₄·2H₂O), is a versatile inorganic compound that serves as a high-purity precursor for advanced materials research. Also known by its mineral name humboldtine, this light yellow, crystalline powder is characterized by its low solubility in water and thermal decomposition behavior, which begins at approximately 150-160 °C . This compound is an exceptionally valuable synthetic intermediate in materials science and chemistry. Its primary research application is as a precursor for the synthesis of various functional iron-based materials. When subjected to controlled thermal decomposition under inert atmospheres, it readily transforms into magnetite (Fe₃O₄) or, in air, into maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃) . This makes it indispensable for producing iron oxides with specific morphologies and properties. Furthermore, it is a critical starting material for the preparation of phase-pure iron(II) carbonate (siderite, FeCO₃), a compound of significant interest for geochemical studies modeling the deep carbon cycle . In the energy sector, anhydrous iron(II) oxalate has recently gained substantial attention as a promising anode material for lithium-ion batteries due to its good reversible capacity, environmental friendliness, and low cost . Its performance is highly dependent on its crystal structure and morphology, which can be controlled during synthesis . Additional research applications include its use in electrorheological fluids, where its rod-like particles can enhance performance , and it has been investigated for its photocatalytic properties and high, thermally activated proton conductivity . The compound can be synthesized through several methods, including the precipitation from ferrous salts like iron(II) sulfate and oxalic acid in aqueous or phosphoric acid media, which allows for control over crystal morphology . For high-quality single crystals suitable for diffraction studies, more advanced techniques such as hydrothermal synthesis under inert atmosphere are employed . The product is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

iron;oxalic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Fe.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGJZVCKMKGZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.O.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FeO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622314-35-5
Record name Ethanedioic acid, iron(2+) salt, hydrate (2:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622314-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Iron(II) oxalate hydrate can be synthesized through various methods. One common laboratory method involves dissolving iron(II) ammonium sulfate in warm water and then adding an oxalic acid solution . Another approach is to start from metallic iron and react it with oxalic acid under hydrothermal conditions to obtain high-quality single crystals of this compound . Industrial production methods often involve similar principles but on a larger scale, ensuring the purity and consistency required for various applications.

Chemical Reactions Analysis

Iron(II) oxalate hydrate undergoes several types of chemical reactions, including:

    Thermal Decomposition: When heated to 120°C, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190°C.

    Oxidation: Iron(II) oxalate can be oxidized to iron(III) oxalate in the presence of oxidizing agents.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Iron(II) oxalate can participate in substitution reactions where the oxalate ligand is replaced by other ligands under specific conditions.

Common reagents used in these reactions include sulfuric acid, oxalic acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Analytical Chemistry

Iron(II) oxalate hydrate serves as a standard in analytical methods for determining oxalate concentrations. Its role includes:

  • Titration Standards : Used in titrations to quantify oxalates in samples, providing reliable results.
  • Calibration : Acts as a calibration standard for spectroscopic techniques to ensure accuracy in measurements.

Material Science

In material science, this compound is utilized for synthesizing advanced materials:

  • Nanomaterials : It is a precursor for iron-based nanomaterials, which are crucial in catalysis and energy storage applications.
  • Thermal Decomposition : Upon heating, it decomposes into iron oxides and carbonaceous materials, which can be used in various applications including battery manufacturing .
ApplicationDescription
NanomaterialsUsed to synthesize iron-based nanomaterials for catalysis and energy storage.
Thermal DecompositionConverts to iron oxides and carbon materials upon heating.

Biochemistry

In biochemistry, this compound plays a significant role:

  • Iron Metabolism Studies : It helps researchers understand the role of iron in biological systems, particularly concerning diseases related to iron deficiency or overload.
  • Modeling Biological Processes : Utilized as a model compound to study the interactions of iron with biological molecules.

Environmental Science

This compound has applications in environmental remediation:

  • Soil Remediation : It immobilizes heavy metals in contaminated soils, reducing their bioavailability and toxicity.
  • Wastewater Treatment : Its chelating properties allow for the removal of metal ions from wastewater, enhancing environmental safety .

Industrial Applications

The compound is also significant in various industrial processes:

  • Pickling Agent : Used in metal finishing processes to remove rust and scale from metal surfaces.
  • Photographic Development : Employed as a photographic developer and colorant in glass and plastics .

Case Study 1: Thermal Decomposition for Iron Oxides Production

Research has shown that controlled heating of this compound results in the formation of magnetite (Fe3O4\text{Fe}_3\text{O}_4) and other iron oxides. This process is beneficial for producing materials used in batteries and catalysis.

Case Study 2: Soil Remediation

A study demonstrated that applying this compound to contaminated soils effectively reduced lead bioavailability by up to 75%, showcasing its potential for environmental cleanup efforts.

Mechanism of Action

The mechanism by which iron(II) oxalate hydrate exerts its effects is primarily through its ability to undergo thermal decomposition and oxidation-reduction reactions. The compound’s structure consists of chains of oxalate-bridged ferrous centers, each with two aquo ligands . When heated, the dihydrate dehydrates, leading to the formation of anhydrous ferrous oxalate, which then decomposes into iron oxides and other products. This decomposition process is crucial for its applications in material synthesis and industrial processes.

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Transition Metal Oxalates

Compound Space Group Lattice Parameters (Å, °) Reference
α-FeC₂O₄·2H₂O Monoclinic a = 12.06, b = 5.56, c = 9.95, β = 128.5
β-FeC₂O₄·2H₂O Disordered Broadened XRD peaks, akin to Zn/Cu oxalates
CuC₂O₄·nH₂O P2₁/n a = 5.76, b = 5.07, c = 5.50, β = 113.45
ZnC₂O₄ Disordered Similar to β-FeC₂O₄
  • Key Differences: β-FeC₂O₄ shares structural disorder with ZnC₂O₄ and CuC₂O₄ but lacks the "zeolite-like" water adsorption seen in CuC₂O₄·nH₂O . α-FeC₂O₄·2H₂O has a well-defined monoclinic structure, unlike the disordered β-phase .

Thermal Stability and Decomposition

Table 2: Thermal Behavior of Metal Oxalates

Compound Dehydration Onset (°C) Decomposition Pathway Atmosphere Dependency
FeC₂O₄·2H₂O 180 Forms anhydrous FeC₂O₄ → Fe₃O₄/FeO N₂ vs. Air
CuC₂O₄·nH₂O 150–200 Decomposes to CuO + CO₂ Air
ZnC₂O₄ 200–250 Forms ZnO + CO₂ Inert/Oxidizing
  • Notable Contrast: Iron(II) oxalate forms mixed oxide phases (e.g., Fe₃O₄) upon decomposition, while Cu/Zn oxalates yield pure oxides .

Electrochemical Performance

Table 3: Electrochemical Properties in Lithium-Ion Batteries

Compound Capacity (mAh/g) Cyclic Stability (100 cycles) Reference
FeC₂O₄·2H₂O 346 85% retention
FeC₂O₄ (α-phase) 320 75% retention
CuC₂O₄ 290 70% retention
  • Mechanism : FeC₂O₄·2H₂O microrods exhibit superior Li⁺ storage due to their layered morphology and redox activity of Fe²⁺/Fe³⁺ .

Spectroscopic Characteristics

Table 4: Mössbauer Parameters of Iron Oxalates

Compound Isomer Shift (mm/s) Quadrupole Splitting (mm/s) Phase Distinction
α-FeC₂O₄·2H₂O 1.20 ± 0.01 1.72 ± 0.01 Indistinct
β-FeC₂O₄·2H₂O 1.19 ± 0.01 1.70 ± 0.01 Indistinct
α-FeC₂O₄ 1.22 ± 0.01 2.23 ± 0.01 Distinct
β-FeC₂O₄ 1.19 ± 0.01 1.65 ± 0.01 Distinct

    Q & A

    Q. How can the hydration state of iron(II) oxalate hydrate be experimentally determined?

    The hydration state is typically determined via thermogravimetric analysis (TGA). By heating the compound under controlled conditions (e.g., in nitrogen or air), mass loss corresponding to water release is measured. For example, dehydration of FeC₂O₄·2H₂O occurs at ~180°C in nitrogen, while decomposition in air starts at lower temperatures due to oxidative effects . Complementary methods include Karl Fischer titration for precise water quantification and powder XRD to monitor structural changes during dehydration .

    Q. What synthesis methods are used to prepare this compound with controlled morphology?

    Co-precipitation at room temperature is a common method. For instance, FeC₂O₄·2H₂O microrods and microtubes are synthesized by mixing iron(II) chloride with oxalic acid under stirring, followed by aging . Adjusting parameters like temperature (e.g., 90°C for α-polymorph) and aging time influences particle size and agglomeration behavior . Solvothermal methods are also employed for precursor synthesis in advanced applications .

    Q. How is the empirical formula of this compound validated experimentally?

    Gravimetric analysis and redox titration are combined. Gravimetry quantifies iron content via precipitation as Fe(OH)₂ or conversion to Fe₂O₃. Oxalate is determined by redox titration with KMnO₄ in acidic media, where oxalate reduces Mn(VII) to Mn(II). The ratio of Fe²⁺:C₂O₄²⁻:H₂O is calculated from these results .

    Advanced Research Questions

    Q. Why do contradictions arise in polymorph identification using Mössbauer spectroscopy?

    Mössbauer spectroscopy cannot distinguish between α- and β-FeC₂O₄·2H₂O polymorphs due to identical hyperfine parameters (isomer shift: ~1.20 mm/s; quadrupole splitting: ~1.70 mm/s). However, anhydrous polymorphs (α- and β-FeC₂O₄) show distinct quadrupole splitting values (e.g., 1.65 vs. 2.23 mm/s), reflecting differences in FeO₆ octahedral distortion .

    Q. How do electrochemical properties vary with microstructure in FeC₂O₄·2H₂O?

    Microrods exhibit higher lithium-ion storage capacity (346 mA h/g at 0.5 C) compared to microtubes due to their larger surface area and efficient ion diffusion pathways. Particle morphology and crystallinity, controlled during synthesis, directly impact electrochemical performance .

    Q. What experimental conditions influence the formation of anhydrous iron(II) oxalate polymorphs?

    Dehydration conditions determine the dominant polymorph:

    • Heating rate : Slow heating (1°C/min) in nitrogen favors β-FeC₂O₄ (disordered structure), while faster rates produce mixed α/β phases .
    • Atmosphere : Air promotes decomposition to Fe₃O₄/Fe₂O₃, whereas inert atmospheres allow isolation of anhydrous phases .
    • Precursor polymorphism : β-FeC₂O₄·2H₂O yields purer anhydrous β-FeC₂O₄ due to structural retention during dehydration .

    Q. How can researchers resolve contradictions in thermal decomposition data for FeC₂O₄·2H₂O?

    Discrepancies arise from differing experimental setups (e.g., oxidative vs. inert atmospheres). In air, FeC₂O₄·2H₂O decomposes directly to Fe₃O₄ at ~250°C, while in nitrogen, dehydration precedes decomposition to FeO/Fe at >300°C . Controlled atmosphere TGA paired with in-situ XRD is recommended to isolate dehydration and decomposition pathways .

    Q. What strategies enable synthesis of phase-pure anhydrous iron(II) oxalate polymorphs?

    β-FeC₂O₄ is obtained by calcining β-FeC₂O₄·2H₂O at 200°C under nitrogen with a slow heating rate (1°C/min). Achieving pure α-FeC₂O₄ remains challenging due to its tendency to form mixed phases; advanced techniques like mechanochemical synthesis or templating may be required .

    Methodological Notes

    • Data Validation : Cross-reference XRD, TGA, and Mössbauer data to account for polymorphism and hydration effects .
    • Controlled Synthesis : Document heating rates, atmospheres, and precursor history to ensure reproducibility .
    • Electrochemical Testing : Standardize cycling protocols (e.g., voltage range, C-rate) to compare performance across studies .

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